molecular formula C15H23Cl2N3 B2617925 (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride CAS No. 1909318-99-5

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Cat. No.: B2617925
CAS No.: 1909318-99-5
M. Wt: 316.27
InChI Key: BXEJBWBZPYAGMC-UHFFFAOYSA-N
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Description

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C15H21N3.2ClH and a molecular weight of 316.27 g/mol . It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the reaction of 3,5-diethyl-1H-pyrazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
  • (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

Uniqueness

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both benzyl and diethyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds .

Properties

IUPAC Name

(1-benzyl-3,5-diethylpyrazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3.2ClH/c1-3-14-13(10-16)15(4-2)18(17-14)11-12-8-6-5-7-9-12;;/h5-9H,3-4,10-11,16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEJBWBZPYAGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1CC2=CC=CC=C2)CC)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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